molecular formula C18H12BrN3O3S B2899329 N-(4-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 892857-77-1

N-(4-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2899329
CAS RN: 892857-77-1
M. Wt: 430.28
InChI Key: DCLMONMJUBBJPN-UHFFFAOYSA-N
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Description

N-(4-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a benzamide and pyrrolidine ring system. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of N-(4-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is not fully understood. However, it has been suggested that this compound may act as a kinase inhibitor by binding to the ATP-binding site of kinases and preventing their activity. It has also been proposed that this compound may generate singlet oxygen upon irradiation, which can cause oxidative damage to cancer cells and induce apoptosis.
Biochemical and physiological effects:
N-(4-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells and inhibit the growth of tumor cells. This compound has also been shown to modulate the activity of various kinases, including protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and Akt.

Advantages and Limitations for Lab Experiments

N-(4-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has several advantages for lab experiments. It is a highly specific fluorescent probe for the detection of ROS in living cells. It is also a potent photosensitizer that can be used in photodynamic therapy for the treatment of cancer. However, this compound has some limitations, including its potential toxicity and instability under certain conditions.

Future Directions

There are several future directions for the research on N-(4-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer. Another direction is the optimization of the synthesis method to improve the yield and purity of this compound. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(4-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves the reaction of 4-bromobenzo[d]thiazole-2-amine and 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an appropriate temperature and under an inert atmosphere.

Scientific Research Applications

N-(4-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Furthermore, this compound has been studied for its potential as a kinase inhibitor in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3S/c19-12-2-1-3-13-16(12)20-18(26-13)21-17(25)10-4-6-11(7-5-10)22-14(23)8-9-15(22)24/h1-7H,8-9H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLMONMJUBBJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

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